molecular formula C12H6ClF4N3O B12845307 N5-(4-fluorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide

N5-(4-fluorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide

Cat. No.: B12845307
M. Wt: 319.64 g/mol
InChI Key: VMPYLRWKKPLZGT-UHFFFAOYSA-N
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Description

N5-(4-fluorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a fluorophenyl group, a chloro group, and a trifluoromethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(4-fluorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N5-(4-fluorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

N5-(4-fluorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N5-(4-fluorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N5-(4-fluorophenyl)-2-amino-4-(trifluoromethyl)pyrimidine-5-carboxamide
  • N5-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxamide

Uniqueness

N5-(4-fluorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide is unique due to the presence of the chloro group, which imparts specific reactivity and properties. This makes it distinct from similar compounds with different substituents, allowing for unique applications and interactions in various chemical and biological contexts .

Properties

Molecular Formula

C12H6ClF4N3O

Molecular Weight

319.64 g/mol

IUPAC Name

2-chloro-N-(4-fluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C12H6ClF4N3O/c13-11-18-5-8(9(20-11)12(15,16)17)10(21)19-7-3-1-6(14)2-4-7/h1-5H,(H,19,21)

InChI Key

VMPYLRWKKPLZGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CN=C(N=C2C(F)(F)F)Cl)F

Origin of Product

United States

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